molecular formula C21H14ClF3N2O2 B11950053 N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea

N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11950053
M. Wt: 418.8 g/mol
InChI Key: WTJTVMFNUPKMAW-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of benzoyl, chlorophenyl, and trifluoromethyl groups, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-benzoyl-4-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as benzoyl and trifluoromethyl can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-N’-phenylurea
  • N-(2-benzoyl-4-chlorophenyl)-N’-[4-(trifluoromethyl)phenyl]urea
  • N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)benzyl]urea

Uniqueness

Compared to similar compounds, N-(2-benzoyl-4-chlorophenyl)-N’-[3-(trifluoromethyl)phenyl]urea exhibits unique properties due to the specific positioning of the trifluoromethyl group. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14ClF3N2O2

Molecular Weight

418.8 g/mol

IUPAC Name

1-(2-benzoyl-4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C21H14ClF3N2O2/c22-15-9-10-18(17(12-15)19(28)13-5-2-1-3-6-13)27-20(29)26-16-8-4-7-14(11-16)21(23,24)25/h1-12H,(H2,26,27,29)

InChI Key

WTJTVMFNUPKMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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